molecular formula C10H19FO2 B13323778 Ethyl 8-fluorooctanoate CAS No. 332-97-8

Ethyl 8-fluorooctanoate

Cat. No.: B13323778
CAS No.: 332-97-8
M. Wt: 190.25 g/mol
InChI Key: CHPYVNWQOQDEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-fluorooctanoate is a fluorinated organic compound that serves as a versatile synthetic intermediate in advanced research applications. This ester features a terminal fluorine atom and an ethyl ester group, making it a valuable substrate for nucleophilic substitution and various coupling reactions to construct more complex molecular architectures. In pharmaceutical research, this and similar compounds are frequently employed in the synthesis of prodrugs and bioactive molecules, where the incorporation of fluorine can alter metabolic stability, bioavailability, and binding affinity . The compound is also highly valuable in material science for the development of specialty polymers and surfactants, as the fluorine atom can impart unique properties such as enhanced lipophilicity and chemical resistance . As a liquid with a defined molecular weight, it is suitable for precise liquid-phase reactions. This compound is provided in high purity (typically ≥95% by GC/HPLC) and is packaged under inert conditions to ensure stability. This product is intended for laboratory research purposes only and is not classified as a medicinal product or medical device. It is strictly for professional use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

332-97-8

Molecular Formula

C10H19FO2

Molecular Weight

190.25 g/mol

IUPAC Name

ethyl 8-fluorooctanoate

InChI

InChI=1S/C10H19FO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3

InChI Key

CHPYVNWQOQDEMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCF

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Ethyl 8 Fluorooctanoate

Influence of the Fluorine Atom on Chemical Stability and Reactivity

The presence of a fluorine atom at the terminal (ω) position of the octanoate (B1194180) chain significantly influences the chemical stability and reactivity of Ethyl 8-fluorooctanoate. Fluorine is the most electronegative element, and its introduction into an organic molecule can dramatically alter the compound's physicochemical properties. tandfonline.com The strong carbon-fluorine (C-F) bond, one of the strongest covalent single bonds, enhances the thermal and chemical stability of the molecule. tandfonline.com

Ester Moiety Modifications and Derivatization Reactions

The ester functional group in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.

Conversion to Corresponding Nitriles

The conversion of esters to nitriles is a fundamental transformation in organic synthesis. While specific methods for the conversion of this compound to 8-fluorooctanenitrile are not extensively documented in the literature, general methods for the transformation of esters to nitriles can be applied. One common approach involves a two-step process: conversion of the ester to a primary amide, followed by dehydration of the amide to the nitrile. Another direct method involves the reaction of the ester with a suitable nitrogen source and a dehydrating agent. For instance, a process involving the reaction of an ester with ammonia (B1221849) in the presence of a catalyst can yield the corresponding nitrile. researchgate.net The reactivity of this compound in such reactions is expected to be comparable to that of other long-chain aliphatic esters.

Formation of Amide Derivatives

The aminolysis of esters to form amides is a well-established and widely used reaction. core.ac.uklumenlearning.com This reaction involves the nucleophilic acyl substitution of the ester with an amine. The general reaction for the formation of an amide from an ester is as follows:

RCOOR' + R''NH₂ → RCONHR'' + R'OH

While direct aminolysis of unactivated esters can be sluggish and require harsh conditions, various catalytic methods have been developed to facilitate this transformation under milder conditions. core.ac.uk For this compound, reaction with ammonia or primary or secondary amines would yield the corresponding 8-fluorooctanamides. The reaction rate can be influenced by the nature of the amine and the reaction conditions. For example, the use of alkali metal amidoboranes has been shown to be an efficient method for the synthesis of primary and secondary amides from esters at room temperature. researchgate.net The mechanism involves nucleophilic addition followed by a proton transfer-induced elimination.

Table 1: General Conditions for Amide Formation from Esters

Catalyst/ReagentAmineConditionsReference
NonePrimary aminesHigh temperatures (>200 °C) core.ac.uk
CyanideVarious aminesMild conditions core.ac.uk
Alkali metal amidoboranesPrimary and secondary aminesRoom temperature researchgate.net
Enzymes (Lipases)Various aminesMild, aqueous conditions unipd.it

Participation in Polymerization Reactions

The unique electronic properties of fluorinated compounds make them interesting candidates for applications in polymer chemistry.

General Reactivity Patterns of ω-Fluorinated Aliphatic Esters

The reactivity of ω-fluorinated aliphatic esters like this compound is largely dictated by the interplay between the long alkyl chain and the terminal fluorine atom. The long hydrocarbon chain imparts properties typical of aliphatic esters, such as solubility in organic solvents and a degree of hydrophobicity.

The terminal fluorine atom, while rendering the C-F bond itself highly stable and unreactive under most conditions, exerts a subtle electronic influence on the rest of the molecule. This can manifest in several ways:

Modified Acidity of α-Protons: The inductive effect of the fluorine can slightly increase the acidity of the protons on the carbon atom adjacent to the ester group (α-protons), although this effect is significantly attenuated by the long alkyl chain.

Influence on Reaction Rates: As mentioned in the context of hydrolysis, the electron-withdrawing nature of fluorine can influence the rates of reactions at the ester carbonyl group. researchgate.netunipd.it

In reactions where the C-F bond is not directly involved, ω-fluorinated aliphatic esters generally exhibit reactivity similar to their non-fluorinated analogs. For example, they can undergo transesterification, reduction to the corresponding alcohol (8-fluorooctan-1-ol), and other standard ester transformations. However, the presence of the fluorine atom can be leveraged in the design of molecules with specific properties, such as increased metabolic stability or altered lipophilicity, which is of particular interest in medicinal chemistry and materials science. tandfonline.com

Applications of Ethyl 8 Fluorooctanoate As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Fluorinated Molecules

The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. beilstein-journals.orgnih.govresearchgate.net Ethyl 8-fluorooctanoate provides a readily available source of a fluorinated carbon chain, enabling the construction of intricate molecular architectures.

Precursor to Novel Fluorinated Compounds with Specific Structural Features

This compound is a key starting material for creating novel fluorinated compounds with tailored structural characteristics. uit.no Its terminal fluorine atom and ester functionality allow for a variety of chemical transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, 8-fluorooctanoic acid, or reduced to the alcohol, 8-fluorooctanol. These derivatives can then undergo further reactions to build more complex structures.

Research has demonstrated the use of similar fluorinated esters in the synthesis of various fluorinated molecules. solubilityofthings.com The strategic placement of a fluorine atom, as in this compound, is a critical design element in modern synthetic chemistry. beilstein-journals.orgnih.gov This approach allows chemists to fine-tune the properties of the final molecule, which is particularly important in the development of new pharmaceuticals and advanced materials. solubilityofthings.comnus.edu.sg

Building Block for Advanced Materials Development

The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, make fluorinated compounds valuable in materials science. pops.int this compound can serve as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. These polymers can exhibit desirable characteristics like low surface energy, chemical resistance, and specific optical properties.

While direct research on the use of this compound in advanced materials is not extensively documented in publicly available literature, the principles of using fluorinated building blocks are well-established. miljodirektoratet.no For example, fluorinated acrylates and other monomers are used to create polymers for coatings, textiles, and electronic materials. helsinki.fivulcanchem.com The incorporation of the C8 fluorinated chain from this compound could be explored for creating novel polymers with specific functionalities.

Applications in Agrochemical Research and Development

Fluorinated compounds have found significant use in the agrochemical industry as herbicides, insecticides, and fungicides. evitachem.com The presence of fluorine can enhance the biological activity and stability of these molecules. This compound and its derivatives can be investigated as potential scaffolds or intermediates in the synthesis of new agrochemicals. solubilityofthings.comcymitquimica.com

The lipophilicity and metabolic stability of a molecule can be altered by the introduction of a fluorine atom, which can lead to improved efficacy and controlled environmental persistence. ontosight.ai Researchers in agrochemical development continuously explore new fluorinated building blocks to create more effective and targeted crop protection agents. miljodirektoratet.no The structural motif offered by this compound presents an opportunity for the design of novel active ingredients.

Analytical Methodologies for Characterization and Quantification of Ethyl 8 Fluorooctanoate

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating ethyl 8-fluorooctanoate from complex mixtures, a crucial step for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorinated Esters

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. europa.eu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

For fluorinated esters, specific GC-MS methods are developed to ensure efficient separation and sensitive detection. nih.gov The choice of the GC column, typically a nonpolar or medium-polarity column, is critical to achieve good resolution. nih.govsigmaaldrich.com The mass spectrometer can be operated in different ionization modes, such as electron impact (EI) or chemical ionization (CI), to optimize the generation of characteristic ions for identification and quantification. nih.govtandfonline.com For instance, in EI mode, the fragmentation of the ester can provide structural information, while CI is a softer ionization technique that often preserves the molecular ion, aiding in the determination of the molecular weight. acs.org

Table 1: Typical GC-MS Parameters for Volatile Fluorinated Ester Analysis

ParameterTypical SettingPurpose
Column Type Fused silica (B1680970) capillary (e.g., (5%-phenyl)-methylpolysiloxane)Separation of volatile compounds
Injector Temperature 220-280 °CEnsures complete vaporization of the analyte
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)Fragmentation for identification or preservation of molecular ion
Detector Quadrupole or Time-of-Flight (TOF) Mass SpectrometerMass analysis of ionized fragments

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fluorinated Compounds

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of a wide range of fluorinated compounds, including those that are less volatile or thermally labile. chromatographyonline.comshimadzu.com This method separates compounds in a liquid phase based on their affinity for a stationary phase (column) and a mobile phase (solvent). shimadzu.com The separated analytes are then introduced into the mass spectrometer, where they are ionized, and specific ions are selected and fragmented to produce a second-generation mass spectrum (MS/MS). shimadzu.comnih.gov This two-stage mass analysis provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of compounds in complex matrices. nih.govnih.gov

For fluorinated compounds, reversed-phase liquid chromatography is commonly employed, often with a C18 column. nih.govymc.co.jp The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is optimized to achieve the desired separation. nih.gov Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar compounds. nih.gov The high sensitivity and specificity of LC-MS/MS make it a method of choice for analyzing fluorinated substances in environmental and biological samples. nih.gov

Table 2: General LC-MS/MS Parameters for Fluorinated Compound Analysis

ParameterTypical SettingPurpose
Column Type Reversed-phase (e.g., C18)Separation of polar and nonpolar compounds in solution
Mobile Phase Gradient of water and organic solvent (e.g., methanol, acetonitrile)Elution of analytes with varying polarities
Ionization Source Electrospray Ionization (ESI)Soft ionization for polar and thermally labile molecules
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)High selectivity and sensitivity through MS/MS fragmentation

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide detailed information about the molecular structure and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. diva-portal.org For fluorinated compounds, ¹⁹F NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of a fluorine atom in a ¹⁹F NMR spectrum is highly sensitive to its local electronic environment, providing detailed information about the molecular structure. nih.govcdnsciencepub.com This sensitivity allows for the clear distinction between different fluorine environments within a molecule. researchgate.net

In the context of this compound, ¹⁹F NMR can confirm the position of the fluorine atom on the octanoate (B1194180) chain. The coupling between the fluorine nucleus and adjacent protons (¹H nuclei) can further elucidate the structure. Quantitative ¹⁹F NMR (qNMR) can also be used for the precise determination of the purity and concentration of fluorinated compounds without the need for compound-specific standards. diva-portal.orgnih.gov

Table 3: Key ¹⁹F NMR Parameters for Structural Analysis

ParameterInformation Provided
Chemical Shift (δ) Indicates the electronic environment of the fluorine atom. colorado.edu
Coupling Constants (J) Reveals the connectivity to neighboring protons. cdnsciencepub.com
Signal Intensity Proportional to the number of fluorine atoms, used for quantification. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Fluorine Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, capable of detecting metals and some non-metals at trace and ultra-trace levels. thermofisher.com However, the direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, which is greater than the ionization energy of the argon plasma typically used. thermofisher.comnih.gov

To overcome this limitation, indirect methods have been developed. One such approach involves the formation of polyatomic ions in the plasma. For instance, by introducing a barium-containing solution, fluorine can be detected as the barium fluoride (B91410) ion (BaF⁺). nih.govresearchgate.net This method allows for compound-independent fluorine quantification. While ICP-MS provides the total fluorine concentration, it does not give information about the molecular structure in which the fluorine is present. Therefore, it is often used in conjunction with a separation technique like HPLC (HPLC-ICP-MS).

Table 4: Challenges and Solutions for Fluorine Analysis by ICP-MS

ChallengeSolution
High Ionization Potential of Fluorine Indirect detection via formation of polyatomic ions (e.g., BaF⁺). nih.govresearchgate.net
Spectral Interferences Use of tandem mass spectrometry (ICP-MS/MS) to remove interfering ions. thermofisher.comnih.gov
Low Sensitivity Optimization of plasma conditions and use of alternative ionization sources or methods. rsc.orgacs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Fluorine Detection

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. c2mi.cathermofisher.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. c2mi.ca

For fluorinated compounds, XPS is particularly useful for analyzing surface treatments and thin films. thermofisher.comutl.pt The binding energy of the F 1s core level provides a clear signal for the presence of fluorine. utl.pt Furthermore, high-resolution scans of the C 1s region can distinguish between carbon atoms bonded to fluorine (e.g., -CF, -CF₂, -CF₃) and other carbon atoms based on shifts in their binding energies. sci-hub.seresearchgate.net This allows for the characterization of the chemical nature of the fluorine on a surface. c2mi.ca While not typically used for the bulk analysis of a pure compound like this compound, it is an essential tool for understanding its behavior on surfaces or as part of a surface coating. sci-hub.seresearchgate.net

Table 5: Information Obtainable from XPS Analysis of Fluorinated Surfaces

XPS SignalInformation Provided
F 1s Peak Confirms the presence of fluorine on the surface. utl.pt
C 1s High-Resolution Spectrum Identifies different carbon-fluorine bonding states (CF, CF₂, CF₃). sci-hub.se
Atomic Concentrations Quantifies the amount of fluorine on the surface relative to other elements. thermofisher.comsci-hub.se

Environmental Fate and Degradation Pathways of Ethyl 8 Fluorooctanoate

Chemical Stability and Persistence in Environmental Matrices

The persistence of Ethyl 8-fluorooctanoate in the environment is largely dictated by the strength of the carbon-fluorine (C-F) bond and the reactivity of the ester functional group. The C-F bond is one of the strongest covalent bonds in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds. nih.govresearchgate.net This stability often leads to increased persistence in the environment compared to non-fluorinated analogues.

In environmental matrices such as soil and water, the fate of this compound is influenced by several factors:

Adsorption: The compound's polarity, influenced by both the ester group and the fluorine atom, will determine its partitioning between water and soil or sediment organic matter. While specific data for this compound is unavailable, the behavior of other fluorinated compounds suggests that it may exhibit some degree of sorption to organic materials.

Volatility: The ester functional group may impart some volatility, potentially leading to its presence in the atmosphere. However, its vapor pressure is expected to be relatively low due to its molecular weight.

Bioaccumulation: The potential for bioaccumulation is a key consideration for persistent organic pollutants. For monofluoroalkanoic acids, the position of the fluorine atom can influence their biological activity and persistence. cdnsciencepub.com While data for this compound is lacking, its degradation to 8-fluorooctanoic acid is a critical consideration for assessing bioaccumulation potential.

The following table summarizes the key chemical properties that influence the environmental stability of this compound, with some values being estimations based on similar structures.

PropertyValue/Expected BehaviorImplication for Environmental Fate
Molecular Formula C10H19FO2Influences molecular weight and physical properties.
Molecular Weight 206.26 g/mol Affects volatility and transport.
C-F Bond Energy ~485 kJ/molHigh stability, resistance to certain degradation pathways.
Ester Linkage Susceptible to hydrolysisA primary degradation pathway in aqueous environments.
Solubility Expected to have low water solubilityAffects its distribution in aquatic systems and potential for sorption.

Note: Some values are estimated based on general chemical principles as direct experimental data for this compound is limited.

Considerations of Environmental Transformations of Fluorinated Compounds

The environmental transformation of organofluorine compounds is a complex area of study. researchgate.net While the C-F bond is highly stable, microorganisms have evolved enzymes capable of cleaving it under certain conditions. nih.gov

The initial abiotic degradation of this compound to 8-fluorooctanoic acid and ethanol (B145695) is a critical first step. Ethanol is readily biodegradable in the environment. The fate of 8-fluorooctanoic acid is of greater environmental interest.

Microbial degradation of monofluoroalkanoic acids can occur, though the presence of the fluorine atom can sometimes inhibit metabolic pathways like β-oxidation. cdnsciencepub.com Studies on other monofluoroalkanoic acids have shown that their biodegradability can depend on the position of the fluorine atom. If 8-fluorooctanoic acid undergoes degradation, it could potentially lead to the formation of shorter-chain fluorinated acids before the C-F bond is cleaved. The ultimate fate would be the release of inorganic fluoride (B91410) (F⁻), which would then enter the natural fluoride cycle.

It is important to distinguish the environmental behavior of a monofluoro-compound like this compound from that of per- and polyfluoroalkyl substances (PFAS). PFAS are characterized by having multiple fluorine atoms, which makes them extremely resistant to degradation and leads to their well-documented persistence, bioaccumulation, and toxicity. digitellinc.comresearchgate.net In contrast, while the single fluorine atom in this compound imparts stability, the molecule as a whole is more susceptible to degradation, particularly at the ester linkage.

The potential transformation pathways are summarized below:

Initial CompoundPrimary TransformationIntermediate ProductSubsequent Fate
This compoundHydrolysis/Photolysis8-Fluorooctanoic acidPotential for microbial degradation, leading to shorter-chain fluorinated acids and eventual defluorination.
This compoundHydrolysis/PhotolysisEthanolReadily biodegraded by microorganisms.

Further research is necessary to fully elucidate the specific degradation rates and pathways for this compound in various environmental compartments.

Computational and Theoretical Studies of Ethyl 8 Fluorooctanoate

Molecular Modeling and Simulation of Structure-Reactivity Relationships

Molecular modeling and simulation are essential techniques for investigating the relationship between the three-dimensional structure of Ethyl 8-fluorooctanoate and its chemical reactivity. These computational methods range from molecular mechanics, which uses classical physics to model molecular structures and energies, to more complex molecular dynamics simulations that track the movement of atoms over time.

A key aspect of understanding structure-reactivity is analyzing how structural features, such as bond lengths, bond angles, and charge distributions, affect the molecule's stability and propensity to react. The terminal fluorine atom in this compound introduces a significant electronegative center, which influences the polarity and reactivity of the entire molecule. Computational models can precisely quantify these effects. While specific simulation studies on this compound are not abundant in published literature, the methodologies are well-established. For example, similar computational approaches have been used to study the structure-reactivity relationships in glycosylation chemistry and the electrophilic fluorination of enol esters. core.ac.ukuniversiteitleiden.nl

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC10H19FO2 guidechem.com
Molecular Weight190.255 g/mol guidechem.com
CAS Number332-97-8 guidechem.comcymitquimica.comchemindex.combldpharm.com
Topological Polar Surface Area26.3 Ų guidechem.com
Rotatable Bond Count9 guidechem.com
Hydrogen Bond Acceptor Count3 guidechem.com
Hydrogen Bond Donor Count0 guidechem.com
XLogP3-AA (Lipophilicity)2.9 guidechem.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure of molecules and the transition states of chemical reactions. nrel.govrsdjournal.org Methods like Density Functional Theory (DFT) are widely used to investigate reaction mechanisms, calculate thermodynamic properties, and predict spectroscopic data. mdpi.com

For this compound, DFT calculations can be employed to elucidate the mechanisms of its synthesis and degradation. For example, in studying the synthesis via electrophilic fluorination, quantum calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. core.ac.uk This provides a detailed picture of the reaction's feasibility and kinetics. Studies on related fluorinated compounds have used DFT to confirm that certain reaction pathways proceed via specific intermediates, such as oxygen-stabilised carbenium species, rather than through radical mechanisms. core.ac.uk

Furthermore, quantum calculations are invaluable for understanding the molecule's intrinsic properties, such as bond dissociation energies (BDE). For instance, DFT has been used to calculate the BDE for related perfluorinated acids like PFOA, offering insights into their stability and the energy required to initiate degradation. nih.gov Similar calculations for this compound would reveal the relative strengths of its various C-H, C-C, and C-F bonds, indicating the most likely points of initial attack in a degradation process. This information is critical for understanding its chemical stability and potential reaction pathways in different chemical environments.

Table 2: Example of Quantum Chemical Calculation Applications for Fluorinated Esters

Computational MethodApplicationInsight GainedReference Example
Density Functional Theory (DFT)Reaction Mechanism StudyDetermination of transition state energies and reaction pathways (e.g., polar vs. radical mechanism). core.ac.uk
DFTThermodynamic Property CalculationEstimation of Bond Dissociation Energy (BDE) and acid dissociation constant (pKa) to predict stability and reactivity. nih.gov
Hartree-Fock (HF) / DFTVibrational Spectra AnalysisPrediction of infrared and Raman spectra to aid in experimental characterization. banglajol.info
Multiconformer Transition State TheoryOxidation KineticsCalculation of reaction rate constants with atmospheric oxidants like the OH radical. uc.pt

Computational Approaches in Predicting Environmental Fate

Computational models are increasingly used to predict the environmental fate of chemicals, including their transport, persistence, and degradation. For a compound like this compound, which belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), these predictions are of significant interest. industrialchemicals.gov.aunih.gov

The environmental fate of fluorinated compounds is complex. While the carbon-fluorine bond is exceptionally strong, making these substances resistant to many forms of degradation, they are not entirely inert. mdpi.com Computational protocols have been developed to predict the atmospheric lifetime of fluorinated organic compounds by calculating the rate constants of their reactions with atmospheric oxidants, primarily the hydroxyl (OH) radical. uc.ptrsc.org The reaction with OH radicals is often the first and rate-determining step in the atmospheric degradation of many volatile organic compounds. By calculating the energy barriers for hydrogen abstraction from different positions on the this compound molecule, these models can estimate its atmospheric persistence. rsc.org

Future Research Trajectories for Ethyl 8 Fluorooctanoate

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For Ethyl 8-fluorooctanoate and related long-chain fluoroesters, future research is expected to pivot away from traditional methods, which can involve harsh reagents, towards more sustainable alternatives.

Current industrial-scale fluorination often relies on reagents like anhydrous hydrogen fluoride (B91410), which is highly corrosive and requires specialized handling. acsgcipr.org A primary future goal is the development of selective C-H to C-F bond conversion using safer and more economical reagents like fluorine gas. acsgcipr.org Research has demonstrated that direct fluorination of malonate esters using elemental fluorine gas with copper catalysis can achieve near-quantitative yields with high atom economy and lower environmental impact. researchgate.net Applying and optimizing similar direct fluorination or organophotoredox-catalyzed methods for the synthesis of ω-fluorinated esters like this compound is a promising research direction. rsc.org

Furthermore, biocatalysis presents a compelling green alternative. The use of engineered enzymes, such as fluoroacetate (B1212596) dehalogenases, could offer highly selective and environmentally friendly routes to fluorinated compounds. Exploring biocatalytic pathways for the synthesis of this compound could lead to highly efficient and sustainable production processes.

Table 1: Comparison of Synthetic Approaches for Fluorinated Esters
Synthetic StrategyKey Features & ReagentsPotential Advantages for Future ResearchReference
Traditional Halogen Exchange (Halex)Substitution of a leaving group (e.g., Br, Cl) with a fluoride source (e.g., KF).Established methodology, but often requires multiple steps and harsh conditions. acsgcipr.org
Selective Direct FluorinationDirect conversion of a C-H bond to a C-F bond using elemental fluorine (F₂) gas with a catalyst (e.g., copper).High atom economy, reduced waste, potentially lower cost, and more direct route. acsgcipr.orgresearchgate.net
Organophotoredox CatalysisVisible light-mediated catalysis using an organocatalyst to facilitate fluorination.Environmentally friendly, operates under mild conditions, and offers broad substrate scope. rsc.org
BiocatalysisUse of enzymes (e.g., engineered dehalogenases) to perform selective fluorination.High selectivity (enantioselectivity), mild reaction conditions, and biodegradable catalysts. rsc.orgvulcanchem.com

Investigation of Undiscovered Chemical Transformations and Derivations

This compound is not just an end-product but also a potentially valuable building block for synthesizing more complex molecules. Its bifunctional nature—a reactive ester group at one end and a terminal fluorine atom at the other—allows for a wide range of chemical modifications.

Future research should focus on leveraging this structure to create novel derivatives. Fluoromalonate esters have proven to be versatile precursors for various reactions, including alkylations, Michael additions, and the formation of heterocyclic compounds. acsgcipr.orgresearchgate.net A logical extension of this work is to investigate analogous transformations using this compound. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid (8-fluorooctanoic acid) or reduced to an alcohol (8-fluorooctan-1-ol), which can then serve as starting materials for a host of other compounds.

The terminal fluorine atom imparts unique properties to the molecule and can influence the reactivity of the entire carbon chain. Research into how this terminal fluorination affects cyclization reactions, polymerization, and other transformations is an area ripe for discovery. The synthesis of novel fluorinated heterocycles, polymers, and surfactants from this compound could lead to materials with unique thermal stability, surface properties, and biological activities. researchgate.netepo.orgresearchgate.net

Development of Advanced Analytical Techniques for Trace Analysis

As the use and study of fluorinated compounds expand, so does the need for sophisticated analytical methods to detect and quantify them at trace levels in complex matrices, such as environmental and biological samples. While much analytical focus has been on per- and polyfluoroalkyl substances (PFAS) like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonate (PFOS), there is a growing need to identify and measure other organofluorine compounds. nih.gov

Future research must address the significant challenge that a large fraction of organofluorine compounds in human blood and environmental samples remains uncharacterized. nih.govnih.gov This necessitates the development of more robust and comprehensive analytical workflows. Techniques combining combustion ion chromatography (CIC) for total organic fluorine measurement with high-resolution mass spectrometry (HRMS) methods like LC-Orbitrap-HRMS or Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) are crucial for identifying unknown compounds. nih.govnih.govacs.org

A specific trajectory for this compound involves developing targeted, highly sensitive quantification methods. This includes creating specific analytical standards and isotopically labeled internal standards to enable accurate measurement via techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnumberanalytics.com Such methods are essential for pharmacokinetic studies, environmental fate and transport modeling, and understanding its potential metabolic pathways. cswab.orgtoxicdocs.org

Table 2: Advanced Analytical Techniques for Organofluorine Analysis
TechniquePrincipleApplication in Future ResearchReference
Combustion Ion Chromatography (CIC)Sample is combusted, converting all fluorine to hydrogen fluoride (HF), which is then quantified by ion chromatography.Measures total organic fluorine (TOF), helping to perform a mass balance and identify gaps between known and unknown organofluorines. nih.govchromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds by liquid chromatography and identifies them based on the mass-to-charge ratio of the parent ion and its fragments.Gold standard for targeted quantification of known organofluorine compounds at low concentrations. chromatographyonline.comuchicago.edu
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, FT-ICR-MS)Provides highly accurate mass measurements, allowing for the determination of elemental formulas for unknown compounds.Crucial for suspect screening and identification of novel or uncharacterized fluorinated compounds and their transformation products. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds by gas chromatography before mass analysis. Often requires derivatization for non-volatile analytes.Effective for analyzing volatile or semi-volatile organofluorines and their metabolites. chromatographyonline.comtoxicdocs.org

Broader Integration into Interdisciplinary Research Frameworks

The unique properties conferred by the fluorine atom suggest that this compound could become a valuable tool in various scientific disciplines beyond pure chemistry.

Materials Science : Fluorinated compounds are critical in the development of advanced materials. novapublishers.comjournaljmsrr.com this compound could be explored as a monomer or an additive for creating fluoropolymers with tailored properties, such as hydrophobicity, oleophobicity, and thermal stability. mdpi.com Its potential as a precursor for fluorosurfactants could be investigated for applications in coatings, emulsions, and microfluidics. epo.orgresearchgate.net

Biomedical Research : While this article excludes dosage and safety profiles, the compound's structure is relevant for fundamental biomedical studies. Terminally fluorinated fatty acids are used as probes to study lipid metabolism and membrane interactions. The fluorine atom can serve as a reporter group for ¹⁹F NMR spectroscopy, allowing for non-invasive tracking of the molecule in biological systems. toxicdocs.org Its derivatives could be investigated as building blocks in medicinal chemistry, where the introduction of fluorine is a common strategy to enhance metabolic stability and binding affinity of drug candidates. solubilityofthings.com

Environmental Science : As a distinct organofluorine compound, this compound can serve as a model compound to study the environmental fate, transport, and biodegradation of monofluorinated long-chain substances. cswab.org Understanding its behavior in soil and water systems, and its potential for bioaccumulation, is critical for assessing the environmental footprint of this class of chemicals and distinguishing their behavior from that of polyfluorinated substances. researchgate.net

Table 3: Potential Interdisciplinary Research Applications
Research FieldPotential Role of this compoundSpecific Research QuestionsReference
Materials ScienceMonomer or precursor for fluorinated polymers and surfactants.Can it be polymerized to create novel materials? What are the surface properties of its derivatives? epo.orgnovapublishers.commdpi.com
Biomedical ResearchChemical probe for studying metabolism and as a building block for medicinal chemistry.Can it be used as a ¹⁹F NMR tracer? What novel bioactive molecules can be synthesized from it? researchgate.nettoxicdocs.orgsolubilityofthings.com
Environmental ScienceModel compound for fate, transport, and degradation studies.How does it partition in environmental compartments? What are its biodegradation pathways compared to PFAS? cswab.orgresearchgate.net
AgrochemicalsPrecursor for synthesizing new pesticides or herbicides.Can derivatives of this compound show useful biological activity for crop protection? solubilityofthings.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Ethyl 8-fluorooctanoate?

  • Answer : Synthesis typically involves esterification of 8-fluorooctanoic acid with ethanol under acid catalysis. Key steps include monitoring reaction conditions (temperature, time) and purifying the product via fractional distillation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ¹⁹F spectra) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure detailed documentation of solvent selection, catalyst ratios, and spectral data to enable reproducibility .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Use high-performance liquid chromatography (HPLC) to track degradation products over time. Compare results against baseline purity measurements and document deviations ≥5% as significant .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting fluorinated compounds. Optimize sample preparation via solid-phase extraction (SPE) to reduce matrix interference. Validate the method using spike-and-recovery experiments with ≥3 replicates to ensure accuracy (80–120% recovery) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Use fume hoods for synthesis and handling to minimize inhalation risks. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Store the compound in chemically resistant containers at ≤4°C, and dispose of waste via incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Answer : Conduct meta-analyses of existing studies to identify methodological disparities (e.g., dose ranges, exposure durations, model systems). Validate findings using in vitro cytotoxicity assays (e.g., MTT tests on hepatocytes) and cross-reference with in vivo data. Engage interdisciplinary experts to evaluate confounding variables, such as metabolite interactions or batch-to-batch compound variability .

Q. What experimental designs are effective for studying the environmental persistence of this compound?

  • Answer : Perform biodegradation studies under aerobic and anaerobic conditions using soil or water microcosms. Measure half-life (t½) via LC-MS and track degradation byproducts (e.g., fluorinated acids). Compare results against structurally similar per- and polyfluoroalkyl substances (PFAS) to infer environmental fate, noting that ester groups may alter degradation kinetics .

Q. How can researchers optimize detection limits for this compound in trace-level environmental samples?

  • Answer : Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards to correct for matrix effects. Optimize chromatographic parameters (e.g., column temperature, mobile phase gradient) to enhance peak resolution. Validate the method with a limit of quantification (LOQ) ≤1 ng/L and participate in interlaboratory comparisons to ensure reproducibility .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal data, mixed-effects models can account for individual variability. Ensure power analysis is conducted pre-study to determine sample sizes sufficient for detecting ≥20% effect sizes .

Methodological Notes

  • Data Presentation : Include raw data in appendices and processed data (e.g., normalized toxicity indices, degradation rates) in main tables. Highlight uncertainties (e.g., ±SD in GC-MS purity measurements) .
  • Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for reporting animal research .
  • Literature Review : Prioritize peer-reviewed studies on fluorinated esters and PFAS analogs while avoiding non-academic sources like .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.